molecular formula C30H58O2 B1237561 Lauryl oleate CAS No. 36078-10-1

Lauryl oleate

Cat. No. B1237561
CAS RN: 36078-10-1
M. Wt: 450.8 g/mol
InChI Key: OXPCWUWUWIWSGI-MSUUIHNZSA-N
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Description

Lauryl Oleate is an ester derived from the combination of oleic acid and lauryl alcohol. It is synthesized through esterification processes, leveraging catalysts to facilitate the reaction. The compound finds applications in various industries, including cosmetics, lubricants, and surfactants, due to its unique physicochemical properties.

Synthesis Analysis

The catalytic synthesis of Lauryl Oleate involves esterification, where oleic acid and lauryl alcohol react in the presence of catalysts such as La_2O_3/TiOSO_4. This catalyst exhibits excellent activity, achieving an esterification ratio above 96% under optimized conditions (Li De-zhong, 2006).

Molecular Structure Analysis

The molecular structure of Lauryl Oleate is characterized by the ester linkage between the fatty acid (oleic acid) and the alcohol (lauryl alcohol). This structure imparts hydrophobic properties to the molecule, making it an effective emollient and surfactant. Advanced spectroscopic techniques such as NMR and mass spectrometry are typically used for structural elucidation.

Chemical Reactions and Properties

Lauryl Oleate participates in various chemical reactions characteristic of esters, including hydrolysis and transesterification. Its chemical behavior in polymerization reactions has also been explored, particularly in the synthesis of functionalized monomers and polymers for adhesive applications. The molecule's reactivity is influenced by its unsaturated oleic acid component, which can undergo oxidation and other modifications (Shana P. Bunker & R. Wool, 2002).

Scientific Research Applications

Lipase-Catalyzed Production in High-Pressure Carbon Dioxide

The biosynthesis of lauryl oleate has been explored under high-pressure carbon dioxide environments. A study by Knez et al. (2007) utilized lipase-catalyzed production of lauryl oleate by esterification with 1-dodecanol. The reaction was enhanced under high pressure, showing the potential of dense CO2 as a reaction medium in biosynthesis. This highlights lauryl oleate's role in biotechnological applications, particularly in enzymatic processes under variable pressure conditions (Knez et al., 2007).

Catalytic Synthesis Using La_2O_3/TiOSO_4

Li De-zhong (2006) investigated the synthesis of lauryl oleate using La_2O_3/TiOSO_4 as a catalyst. The study found this catalyst to be highly efficient for the esterification process. The optimal conditions achieved a high esterification ratio, indicating the effectiveness of La_2O_3/TiOSO_4 in the synthesis of lauryl oleate. This provides insights into the catalytic methods for producing lauryl oleate in industrial and chemical processes (Li De-zhong, 2006).

Photopolymerization of Functionalized Monomers

Walther et al. (2016) explored the photopolymerization of methacrylated methyl oleates, including lauryl methacrylate. The study found that these substances have higher reactivity compared to lauryl methacrylate in photoinitiated polymerization. This indicates the potential application of lauryl oleate derivatives in the field of photopolymerization, particularly in the development of coatings and materials with specific barrier functions (Walther et al., 2016).

Esterification Reaction in a Tubular Reactor

Mukesh et al. (1993) focused on the esterification of oleic acid with lauryl alcohol to form lauryl oleate in a tubular recycle reactor. This study demonstrates the application of lauryl oleate in chemical engineering and process optimization. The removal of water formed during the reaction was crucial for the efficiency of the process, showcasing lauryl oleate's role in industrial chemical reactions (Mukesh et al., 1993).

Industrial Polymerization Applications

Derry et al. (2015) investigated the polymerization-induced self-assembly using lauryl methacrylate. The study explored the use of poly(lauryl methacrylate)-poly(benzyl methacrylate) diblock copolymers in non-polar solvents for industrial applications. This research contributes to the understanding of lauryl oleate-related compounds in the context of industrial-scale polymerization and material science (Derry et al., 2015).

Future Directions

Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .

properties

IUPAC Name

dodecyl (Z)-octadec-9-enoate
Source PubChem
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InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPCWUWUWIWSGI-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl oleate

CAS RN

36078-10-1, 68412-06-6
Record name Lauryl oleate
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Record name Lauryl oleate
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Record name 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters
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Record name 9-Octadecenoic acid (9Z)-, dodecyl ester
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Record name Dodecyl oleate
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Record name LAURYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… Lauryl isostearate Lauryl laurate Lauryl myristate" Lauryl oleate Lauryl palmitate Lauryl stearate Lignoceryl erucate Myristyl isostearate Myristyl laurate Myristyl myristate" Myristyl …
Number of citations: 2 brahston.com
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Lauryl oleate Esterification of oleic acid with lauryl alcohol in n-hexane in the presence of p-toluene sulfonic acid Synthesized with Candida antarctica lipase catalyst or using a sodium …
Number of citations: 27 journals.sagepub.com
Ž Knez, CG Laudani, M Habulin… - Biotechnology and …, 2007 - Wiley Online Library
… ABSTRACT: The present work focuses on the thermodynamic interpretation of the lauryl oleate biosynthesis in high-pressure carbon dioxide. Lipase-catalyzed lauryl oleate production …
Number of citations: 45 onlinelibrary.wiley.com
AH Rantamäki, SK Wiedmer… - … & Visual Science, 2013 - tvst.arvojournals.org
… Lignoceryl lignocerate (LL) and lauryl oleate (LO) represented solid state and liquid state … Instead of 500 nmol, 1000 nmol of lauryl oleate (LO) was used for visualization purposes to …
Number of citations: 47 tvst.arvojournals.org
D Jiang, L Chen, A Wang, Z Yan - RSC Advances, 2014 - pubs.rsc.org
… The results showed that the maximum yield of lauryl oleate reaches 91.17% and its selectivity reaches 98.55% under optimum reaction conditions. The reaction was carried out with 8 wt…
Number of citations: 8 pubs.rsc.org
ON Anand, AK Singh, V Kumar… - Lubrication Science, 1995 - Wiley Online Library
… Molybdenum derivatives of phosphorothio lauryl oleate, and phosphorothio lauryl oleate in conjunction with molybdenum tetraoleate, exhibit very good antiwear and antifridion …
Number of citations: 2 onlinelibrary.wiley.com
M Ali, S Sultana, SR Mir - Eur J Biomed Pharm Sci, 2017 - researchgate.net
… Three acyl esters characterized as decyl oleate[1], lauryl oleate[2] and stearyl oleate[3], three aromatic esters viz., 3-methoxybenzyl oleate[4], cetyl dihydrocaffeate[5] and stearyl …
Number of citations: 2 www.researchgate.net
M Inoue, M Imai, M Shimizu - … in Food Engineering: Proceedings of the 6th …, 1994 - Springer
… Esterification of oleic acid with lauryl alcohol, ie lauryl oleate, with lipase from candida cylindracea, in micro aqueous phase was demonstrated. Di-2-ethlyehexyl sodium sulfosuccinate (…
Number of citations: 0 link.springer.com
JP Chen, JB Wang - Enzyme and microbial technology, 1997 - Elsevier
… Oleic acid, lauryl oleate, and palmityl oleate were obtained from Sigma Chemical Co. (St. … Figure I showed the progress of lauryl oleate and palmityl oleate productions with the …
Number of citations: 56 www.sciencedirect.com
MA Salameh, J Wiegel - Journal of Industrial Microbiology and …, 2009 - academic.oup.com
… achieved by LipA, yielding 25% octyl oleate and 23% lauryl oleate. The maximum conversion by LipB was 24% of lauryl oleate and 21% of octyl oleate. The lipase-catalyzed synthesis …
Number of citations: 11 academic.oup.com

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